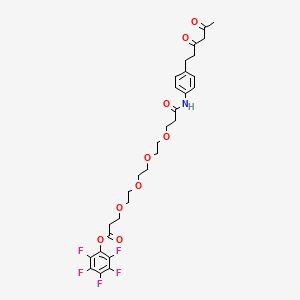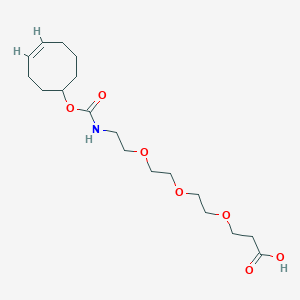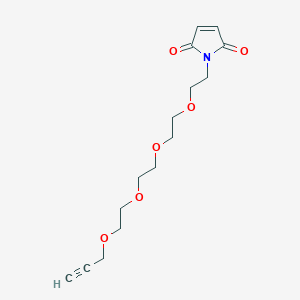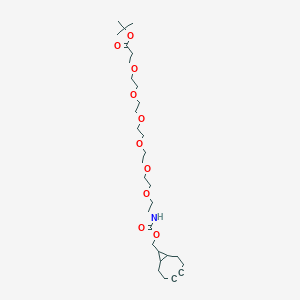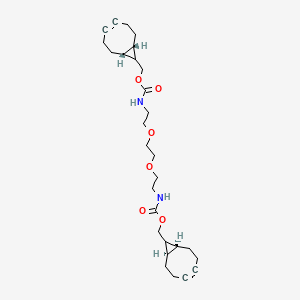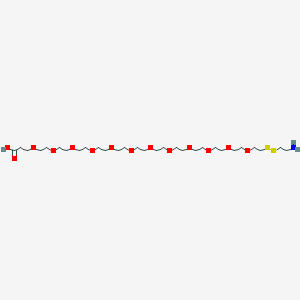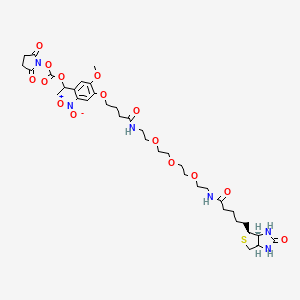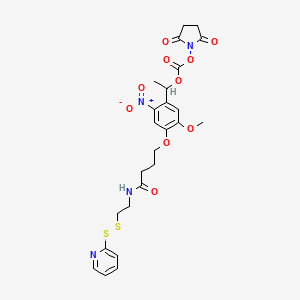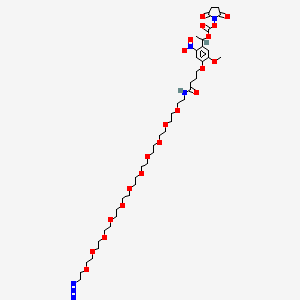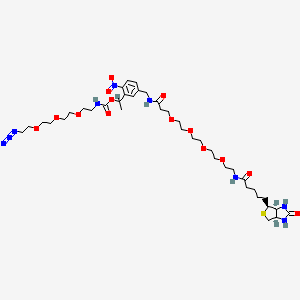
PC-Biotin-PEG4-PEG3-Azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PC-Biotin-PEG4-PEG3-Azide is a cleavable polyethylene glycol linker used in the synthesis of antibody-drug conjugates. This compound contains a biotin moiety and an azide group, making it a versatile reagent in click chemistry. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups, forming stable triazole linkages .
准备方法
Synthetic Routes and Reaction Conditions
PC-Biotin-PEG4-PEG3-Azide is synthesized through a series of chemical reactions involving the conjugation of biotin, polyethylene glycol units, and an azide group. The process typically involves the following steps:
Activation of Biotin: Biotin is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an active ester.
Conjugation with Polyethylene Glycol: The activated biotin is then reacted with polyethylene glycol units (PEG4 and PEG3) to form a biotin-PEG conjugate.
Introduction of Azide Group: The biotin-PEG conjugate is further reacted with an azide-containing reagent to introduce the azide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high purity and yield. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve consistent product quality .
化学反应分析
Types of Reactions
PC-Biotin-PEG4-PEG3-Azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of a copper catalyst to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, forming triazole linkages without the need for a copper catalyst.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: Requires a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate.
Strain-Promoted Alkyne-Azide Cycloaddition: Does not require a catalyst and can be performed under mild conditions, such as room temperature, in an aqueous or organic solvent.
Major Products Formed
The major products formed from these reactions are stable triazole linkages, which are used in various applications, including the synthesis of antibody-drug conjugates and bioconjugation .
科学研究应用
PC-Biotin-PEG4-PEG3-Azide has a wide range of scientific research applications, including:
作用机制
PC-Biotin-PEG4-PEG3-Azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The biotin moiety allows for specific binding to streptavidin, enabling the capture and detection of biomolecules. The polyethylene glycol spacer provides flexibility and solubility, enhancing the overall performance of the conjugate .
相似化合物的比较
PC-Biotin-PEG4-PEG3-Azide is unique due to its combination of a biotin moiety, polyethylene glycol units, and an azide group. Similar compounds include:
PC-Biotin-PEG3-Azide: Contains a shorter polyethylene glycol spacer, providing less flexibility and solubility compared to this compound.
Biotin-PEG4-Azide: Lacks the additional polyethylene glycol unit, resulting in different solubility and binding properties.
Biotin-PEG3-Azide: Similar to PC-Biotin-PEG3-Azide but with different spacer lengths and properties.
This compound stands out due to its optimal balance of flexibility, solubility, and binding efficiency, making it a valuable tool in various scientific research applications .
属性
IUPAC Name |
1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63N9O14S/c1-29(62-39(52)42-10-14-57-18-22-60-23-19-58-15-11-44-47-40)31-26-30(6-7-33(31)48(53)54)27-43-36(50)8-12-55-16-20-59-24-25-61-21-17-56-13-9-41-35(49)5-3-2-4-34-37-32(28-63-34)45-38(51)46-37/h6-7,26,29,32,34,37H,2-5,8-25,27-28H2,1H3,(H,41,49)(H,42,52)(H,43,50)(H2,45,46,51)/t29?,32-,34-,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXHNGAQDHMBFB-OITTVKJVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63N9O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
